Ethyl 3-fluoro-5-methylpyridine-4-acetate
Description
Ethyl 3-fluoro-5-methylpyridine-4-acetate is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at position 3, a methyl group at position 5, and an ethyl acetate moiety at position 3. The fluorine atom enhances metabolic stability and lipophilicity, while the ethyl ester group improves solubility and facilitates further functionalization .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(3-fluoro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
AOJIGNSMBYPSMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-5-methylpyridine-4-acetate typically involves the fluorination of a pyridine derivative followed by esterification. One common method starts with the commercially available 3,5-dichloro-2,4,6-trifluoropyridine. This compound is treated with sodium methoxide to yield the desired fluorinated pyridine intermediate. Subsequent esterification with ethyl acetate under acidic conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-methylpyridine-4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted pyridines.
Scientific Research Applications
Ethyl 3-fluoro-5-methylpyridine-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-5-methylpyridine-4-acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Pyridine and Pyrimidine Families
The compound’s structural analogues can be categorized based on core heterocycles and substituent patterns. Key comparisons include:
Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate (Compound 1)
- Core Structure : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Substituents : A thietan-3-yloxy group at position 4 and a thioacetate group at position 2, compared to the fluorine and ethyl acetate groups in the target compound.
- However, the fluorine in Ethyl 3-fluoro-5-methylpyridine-4-acetate likely improves its pharmacokinetic properties .
(E)-Methyl 3-(2-Amino-5-Fluoropyridin-3-Yl)Acrylate
- Core Structure: Pyridine with fluorine at position 5 and an amino group at position 2.
- Substituents : An acrylate ester vs. the ethyl acetate ester in the target compound.
- Functional Implications: The amino group introduces basicity, which may alter solubility and interaction with biological targets. The acrylate ester’s conjugated double bond could influence reactivity in synthetic pathways .
Bioactive Ethyl Acetate Derivatives in Natural Products
Ethyl acetate is a common solvent for extracting bioactive compounds.
Turmeric and Ginger Extracts
- Key Components: Curcuminoids (turmeric) and gingerols (ginger) extracted in ethyl acetate.
- Comparison : Unlike synthetic pyridine derivatives, these natural compounds exhibit antioxidant and antimicrobial properties. However, the ethyl acetate group in both natural and synthetic compounds aids in membrane permeability .
Biological Activity
Ethyl 3-fluoro-5-methylpyridine-4-acetate is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Fluorine Substitution : A fluorine atom at the 3-position enhances metabolic stability.
- Methyl Group : A methyl group at the 5-position contributes to its lipophilicity.
- Acetate Functional Group : The ethyl acetate moiety affects solubility and bioavailability.
The molecular formula is .
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Pyridine ring with a methyl group and acetate | Enhanced metabolic stability due to fluorine |
| 5-Fluoro-4-methylpyridine | Basic structure without an acetate moiety | Lower solubility compared to ethyl ester |
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy has been demonstrated in vitro against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study conducted on multiple bacterial strains, this compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate to high activity against tested pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its ability to inhibit cancer cell proliferation is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.
Research Findings
- Cell Line Studies : In vitro assays conducted on various cancer cell lines (e.g., A431, H1975) revealed that this compound exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring significantly influence its potency and selectivity.
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Fluorine | Increased metabolic stability |
| 4 | Acetate | Enhanced solubility |
| 5 | Methyl | Improved lipophilicity |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 3-fluoro-5-methylpyridine-4-acetate, and how can reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification, fluorination, or nucleophilic substitution. For example, ester hydrolysis under basic conditions (e.g., NaOH in ethanol/water) followed by acid workup is a critical step, as demonstrated in similar pyridine derivatives . Optimization of reaction time, temperature (e.g., 80°C for 10 hours), and stoichiometry (e.g., 1:2 molar ratio of substrate to base) can enhance yield. Catalysts such as K₂CO₃ may improve fluorination efficiency .
Q. Which analytical techniques are essential for structural elucidation, and how should discrepancies in spectral data be addressed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LCMS), and X-ray crystallography are standard. For instance, LCMS (e.g., m/z 338 [M+H]+ in ) confirms molecular weight, while X-ray diffraction (e.g., using SHELXL ) resolves crystal structures. Discrepancies between experimental and theoretical data (e.g., NMR shifts) require cross-validation via repeated synthesis, alternative solvents, or computational simulations (DFT) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive molecules, such as kinase inhibitors or receptor modulators. Its fluorinated pyridine core is leveraged in structure-activity relationship (SAR) studies to optimize metabolic stability and binding affinity. Patent applications highlight its use in synthesizing trifluoromethyl-containing intermediates for anti-inflammatory agents .
Advanced Research Questions
Q. How can reaction byproducts during synthesis be systematically identified and minimized?
- Methodological Answer : Byproducts often arise from incomplete fluorination or ester hydrolysis. Techniques like High-Resolution Mass Spectrometry (HRMS) and preparative HPLC can isolate impurities. Adjusting reaction conditions (e.g., excess fluorinating agents) or employing protecting groups (e.g., tert-butyl for sensitive functionalities) reduces side reactions. Silica gel chromatography, as described in , effectively purifies crude products .
Q. What computational approaches are suitable for predicting the supramolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with biological targets or crystal packing. Database surveys (e.g., Cambridge Structural Database) of analogous fluoropyridines reveal trends in hydrogen bonding and π-stacking, guiding crystallization protocols . For example, protonation of pyridine nitrogens in salts influences supramolecular networks .
Q. How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during structural refinement?
- Methodological Answer : SHELXL’s twin refinement module (e.g., TWIN/BASF commands) addresses twinning, while PART instructions model disorder. High-resolution data (≤1.0 Å) improves electron density maps. For macromolecular applications, SHELXPRO interfaces with Phenix for iterative model building .
Q. What strategies optimize the regioselective introduction of fluorine or methyl groups in pyridine derivatives?
- Methodological Answer : Directed ortho-metalation (DoM) with LiTMP or Pd-catalyzed C-H activation ensures regioselectivity. demonstrates fluorination via Schiemann reactions (e.g., using 3-fluoro-benzaldehyde), while methyl groups are introduced via Suzuki-Miyaura coupling with methylboronic acids . Solvent polarity (e.g., DMF vs. THF) and temperature gradients critically influence selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
